molecular formula C12H15ClO2 B3348696 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde CAS No. 183017-88-1

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde

Cat. No. B3348696
CAS RN: 183017-88-1
M. Wt: 226.7 g/mol
InChI Key: XCBPLYMYMBRWTA-UHFFFAOYSA-N
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Description

The compounds I found are "3-(tert-Butyl)-5-(chloromethyl)-1,2,4-oxadiazole" , "3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one" , and "3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole" . These compounds have similar structures to the one you asked about, but they are not exactly the same.


Synthesis Analysis

There is a patent that describes the use of a compound similar to “3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde” in the synthesis of S-indoxacarb . The catalyst is prepared using 3-tert-butyl-5-chloromethyl salicylaldehyde and cyclohexanediamine as raw materials .


Molecular Structure Analysis

The molecular structure of “3-(tert-Butyl)-5-(chloromethyl)-1,2,4-oxadiazole” is given by the empirical formula C7H11ClN2O . Similarly, the molecular structure of “3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one” is given by the empirical formula C8H14O2N1Cl1 .

properties

IUPAC Name

3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-5,7,15H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBPLYMYMBRWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578624
Record name 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde

CAS RN

183017-88-1
Record name 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-tert-butylsalicylaldehyde (7)(3.56 g, 20 mmol) and paraformaldehyde (1.20 g, 40 mmol) was stirred with concentrated HCl (15 mL) for 14 days, although with the first drops of concentrated HCl, the emulsion became red. The mixture was then treated with a saturated solution of Na2CO3 until neutralisation. The mixture was extracted with EtOAc (3×30 mL). Organic layers were dried over MgSO4 and the volatiles were evaporated under low pressure to give a beige solid which did not require further purification. Yield: 97%. Beige to red solid. 1H-NMR δH (CDCl3, 300 MHz): 1.43 (9H, s, 3×CH3), 4.59 (2H, s, CH2), 7.43, 7.52 (2H, 2d, J=2.1 Hz, 2×HAr), 9.87 (1H, s, CHO), 11.86 (1H, s, OH).
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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